molecular formula C26H26N4O4 B5812775 N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide)

N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide)

Cat. No. B5812775
M. Wt: 458.5 g/mol
InChI Key: DUUHXCDJOJUJCV-XUIWWLCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide), also known as PEBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PEBP is a hydrazide derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide)'s mechanism of action is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) can inhibit the production of inflammatory cytokines and reactive oxygen species. In vivo studies have shown that N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide)'s synthesis can be challenging and time-consuming, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) research, including:
1. Investigating N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide)'s potential as a drug delivery system for the treatment of brain diseases.
2. Studying N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide)'s mechanism of action in more detail to better understand its effects on inflammation and cancer progression.
3. Developing new synthesis methods for N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) to improve its yield and purity.
4. Exploring N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide)'s potential applications in material science and agriculture.
In conclusion, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) is a promising chemical compound that has shown potential for various scientific research applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. Further research is needed to fully understand N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide)'s potential and to develop new applications for this compound.

Synthesis Methods

N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) can be synthesized through the condensation reaction of 2-methoxybenzohydrazide and 1,4-phenylenediethanone in the presence of a catalyst. The reaction can be carried out in various solvents such as ethanol, methanol, and acetonitrile. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methoxybenzohydrazide) has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-methoxy-N-[(E)-1-[4-[(E)-N-[(2-methoxybenzoyl)amino]-C-methylcarbonimidoyl]phenyl]ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-17(27-29-25(31)21-9-5-7-11-23(21)33-3)19-13-15-20(16-14-19)18(2)28-30-26(32)22-10-6-8-12-24(22)34-4/h5-16H,1-4H3,(H,29,31)(H,30,32)/b27-17+,28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUHXCDJOJUJCV-XUIWWLCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1OC)C2=CC=C(C=C2)C(=NNC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1OC)/C2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=CC=C3OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]bis(2-methoxybenzohydrazide)

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